molecular formula C19H36O2 B107613 cis-12-Octadecenoic acid methyl ester CAS No. 2733-86-0

cis-12-Octadecenoic acid methyl ester

Cat. No.: B107613
CAS No.: 2733-86-0
M. Wt: 296.5 g/mol
InChI Key: LMWAESDDOGRMOK-FPLPWBNLSA-N
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Description

cis-12-Octadecenoic Acid methyl ester: is a monounsaturated fatty acid methyl ester. It is a derivative of octadecenoic acid, specifically the cis-12 isomer. This compound is commonly used in various scientific and industrial applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

cis-12-Octadecenoic acid methyl ester plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is lipase , which catalyzes the hydrolysis of ester bonds in lipids, releasing free fatty acids and glycerol. This interaction is essential for the mobilization of stored fats in adipose tissue. Additionally, this compound can be involved in the formation of lipid droplets within cells, interacting with proteins such as perilipin that coat these droplets and regulate lipid storage and release .

Cellular Effects

This compound influences various types of cells and cellular processes. In adipocytes, it promotes the storage of lipids by enhancing the formation of lipid droplets. In hepatocytes, it can modulate lipid metabolism by influencing the expression of genes involved in fatty acid synthesis and oxidation. Furthermore, this compound can impact cell signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy balance and metabolic homeostasis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It can act as a ligand for peroxisome proliferator-activated receptors (PPARs) , which are nuclear receptors that regulate gene expression related to lipid metabolism. By activating PPARs, this compound can enhance the transcription of genes involved in fatty acid oxidation and energy expenditure. Additionally, it may inhibit the activity of certain enzymes, such as acetyl-CoA carboxylase (ACC) , thereby reducing fatty acid synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under standard laboratory conditions, but prolonged exposure to light and air can lead to oxidation and degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, including the maintenance of lipid homeostasis and energy balance .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can promote lipid metabolism and energy expenditure without causing adverse effects. At high doses, it may lead to toxicity and adverse effects, such as liver damage and inflammation. Threshold effects have been observed, where a certain dosage is required to elicit significant biochemical and physiological responses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be hydrolyzed by lipases to release free fatty acids, which are then subjected to β-oxidation in the mitochondria to produce energy. Additionally, it can be re-esterified to form triglycerides, which are stored in lipid droplets. The compound also interacts with cofactors such as coenzyme A (CoA) , which is essential for the activation and subsequent metabolism of fatty acids .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be transported by lipid transport proteins, such as fatty acid-binding proteins (FABPs) , which facilitate its movement within the cytoplasm. Additionally, it can be incorporated into lipoproteins, such as very-low-density lipoproteins (VLDLs) , for transport through the bloodstream to different tissues .

Subcellular Localization

The subcellular localization of this compound is primarily within lipid droplets and the endoplasmic reticulum. It can be targeted to these compartments through specific targeting signals and post-translational modifications. Within lipid droplets, it plays a role in lipid storage and mobilization, while in the endoplasmic reticulum, it is involved in lipid synthesis and processing .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of cis-12-Octadecenoic Acid methyl ester typically involves the esterification of octadecenoic acid with methanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .

Industrial Production Methods: In industrial settings, the production of this compound is often achieved through the transesterification of triglycerides found in natural oils. This process involves reacting the triglycerides with methanol in the presence of a base catalyst such as sodium methoxide or potassium hydroxide. The reaction is typically conducted at elevated temperatures and pressures to increase the yield and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, ozone, hydrogen peroxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Hydrochloric acid, sodium hydroxide.

Major Products:

    Oxidation: Epoxides, diols.

    Reduction: Saturated methyl ester.

    Substitution: Free octadecenoic acid, methanol.

Scientific Research Applications

cis-12-Octadecenoic Acid methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a standard in gas chromatography for the analysis of fatty acid methyl esters. It is also employed in the synthesis of various organic compounds[][4].

    Biology: The compound is used in studies related to lipid metabolism and the role of fatty acids in biological systems[][4].

    Medicine: Research has explored its potential role in modulating lipid profiles and its effects on cardiovascular health[][4].

    Industry: It is used in the production of biodiesel and as a lubricant additive[][4].

Comparison with Similar Compounds

    Oleic Acid methyl ester: Another monounsaturated fatty acid methyl ester, but with the double bond at the 9th position.

    Linoleic Acid methyl ester: A polyunsaturated fatty acid methyl ester with two double bonds at the 9th and 12th positions.

    Stearic Acid methyl ester: A saturated fatty acid methyl ester with no double bonds.

Uniqueness: cis-12-Octadecenoic Acid methyl ester is unique due to the position of its double bond at the 12th carbon. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .

Properties

IUPAC Name

methyl (Z)-octadec-12-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8H,3-6,9-18H2,1-2H3/b8-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMWAESDDOGRMOK-FPLPWBNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\CCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70514104
Record name Methyl (12Z)-octadec-12-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2733-86-0
Record name Methyl (12Z)-octadec-12-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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